molecular formula C9H5NO B1393366 6-Ethynylfuro[3,2-b]pyridine CAS No. 1203499-35-7

6-Ethynylfuro[3,2-b]pyridine

Cat. No.: B1393366
CAS No.: 1203499-35-7
M. Wt: 143.14 g/mol
InChI Key: JUJFZXIEHAJRBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylfuro[3,2-b]pyridine typically involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . One common method is the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation using reagents such as air, oxygen, or nitric acid . Another approach involves the use of hydroxylamine instead of ammonia to avoid the oxidation step .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylfuro[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Air, oxygen, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the ethynyl or furan moieties.

Scientific Research Applications

6-Ethynylfuro[3,2-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethynylfuro[3,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • 6-Bromo-2-iodofuro[3,2-b]pyridine
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • Furo[3,2-b]pyridine-6-carbaldehyde
  • 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
  • Furo[3,2-b]pyridine-6-carbonitrile
  • 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
  • Furo[3,2-b]pyridine-6-carboxylic acid
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • Furo[3,2-b]pyridin-6-ol
  • Thieno[3,2-b]pyridine-6-carboxylic acid

Uniqueness: 6-Ethynylfuro[3,2-b]pyridine is unique due to its ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for various substitution reactions, making it a valuable building block for the synthesis of more complex molecules.

Properties

IUPAC Name

6-ethynylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFZXIEHAJRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674112
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-35-7
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203499-35-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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